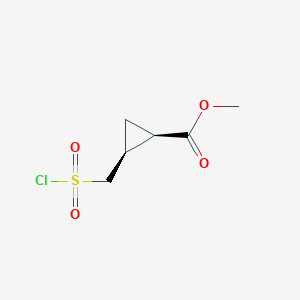

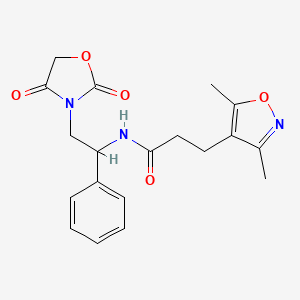

![molecular formula C10H8BrNO B2694450 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one CAS No. 1404431-47-5](/img/structure/B2694450.png)

7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one

Vue d'ensemble

Description

7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

- The synthesis of 1H-Cyclopropa[b]naphthalenes, including compounds with bromo substituents, demonstrates the utility of trapping o-Benzoquinodimethanes. This method showcases the chemical reactivity and versatility of cyclopropyl and bromo substituted quinolines in constructing complex naphthalene structures (Müller & Rodriguez, 1985).

- A diastereoselective synthesis of substituted cyclopropanes linked to quinolin-2(1H)-ones in water highlights an environmentally friendly approach to synthesizing complex molecules. This research opens avenues for the synthesis of potentially bioactive cyclopropyl-quinoline derivatives (Anand et al., 2016).

Biological and Medicinal Chemistry Applications

- The development of a concise route to key intermediates for the synthesis of C7-substituted fluoroquinolone derivatives demonstrates the relevance of bromo-quinoline compounds in creating potent topoisomerase II inhibitors, hinting at their potential applications in antibacterial and anticancer therapies (Zhang et al., 2010).

- Pd(II) complexes with 7-bromo-quinolin-8-ol exhibit significant antimicrobial and anti-tumor activities. These complexes interact with DNA through an intercalation mechanism, suggesting their potential as therapeutic agents against specific bacterial strains and cancer cell lines (Potočňák et al., 2017).

Chemical and Structural Characterization

- Studies on the synthesis and functional characterization of chemical probes targeted to bromodomains of BET family proteins, using quinolin-2(1H)-one derivatives, showcase the utility of these compounds in probing protein interactions and functions, crucial for gene expression control and potential drug action (Wu et al., 2014).

Propriétés

IUPAC Name |

7-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-2-1-3-8-9(7)5-4-6(5)10(13)12-8/h1-3,5-6H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSDOBPACXLXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)NC3=C2C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

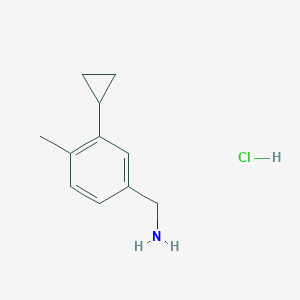

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B2694376.png)

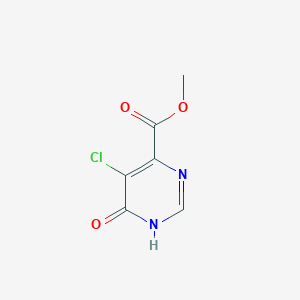

![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl morpholine-4-carboxylate](/img/structure/B2694379.png)

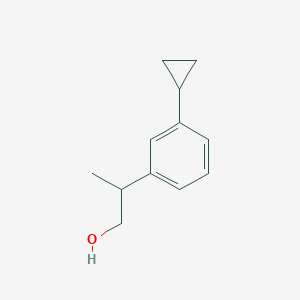

![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)

![1-Methyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2694384.png)

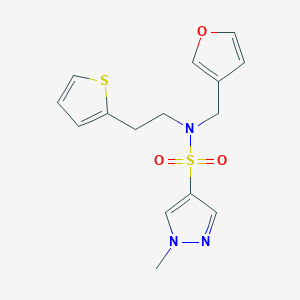

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)

![N-[3-(2-Chloro-6-methylphenyl)propyl]prop-2-enamide](/img/structure/B2694387.png)

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2694389.png)

![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2694390.png)